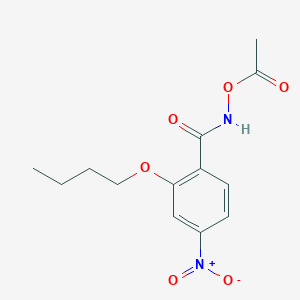

N-(Acetoxy)-N-butoxy-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Acetoxy)-N-butoxy-4-nitrobenzamide, also known as this compound, is a useful research compound. Its molecular formula is C13H16N2O6 and its molecular weight is 296.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to N-(Acetoxy)-N-butoxy-4-nitrobenzamide exhibit significant anticancer properties. Research focusing on the modulation of signaling pathways involved in cancer cell proliferation has shown that derivatives of this compound can inhibit the activity of specific kinases associated with tumor growth. For instance, inhibitors targeting Rho-associated protein kinases (ROCK1 and ROCK2) have been explored for their potential in cancer therapy .

2. Anti-inflammatory Properties

The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for developing anti-inflammatory agents. Case studies demonstrate its efficacy in reducing inflammation markers in vitro, suggesting potential therapeutic uses in conditions like arthritis .

Agrochemical Applications

1. Herbicide Development

this compound has been investigated as a precursor for developing novel herbicides. Its ability to modify the physiological processes in plants can lead to effective weed management solutions. Field trials have indicated that formulations containing this compound can enhance crop yields by selectively targeting weed species while minimizing damage to desirable plants .

2. Pest Control

The compound's bioactivity extends to pest control applications, where it has been tested against various agricultural pests. Its mode of action involves disrupting the nervous system of insects, leading to effective pest management strategies without harming beneficial insect populations .

Material Science Applications

1. Polymer Chemistry

In material science, this compound is being explored for its potential use as a monomer in polymer synthesis. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance applications .

2. Coatings and Adhesives

The unique chemical structure allows for modifications that improve adhesion properties in coatings and adhesives. Case studies highlight its use in developing environmentally friendly coatings that provide excellent durability and resistance to environmental degradation .

Table 1: Summary of Biological Activities

特性

CAS番号 |

131229-64-6 |

|---|---|

分子式 |

C13H16N2O6 |

分子量 |

296.28 g/mol |

IUPAC名 |

[(2-butoxy-4-nitrobenzoyl)amino] acetate |

InChI |

InChI=1S/C13H16N2O6/c1-3-4-7-20-12-8-10(15(18)19)5-6-11(12)13(17)14-21-9(2)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17) |

InChIキー |

QGBUSDMBUXEXLG-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NOC(=O)C |

正規SMILES |

CCCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NOC(=O)C |

同義語 |

N-(Acetoxy)-N-butoxy-4-nitrobenzamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。